Octane, 1,1-dimethoxy-3,7-dimethyl-
Description
Octane, 1,1-dimethoxy-3,7-dimethyl- (CAS TBD; molecular formula C₁₁H₂₄O₂) is a branched alkane derivative featuring two methoxy groups at the 1-position and methyl substituents at the 3- and 7-positions. Its synthesis likely involves ketal or acetal formation pathways, analogous to the Ketal-Claisen rearrangement observed in cyclohexane derivatives .
Properties
IUPAC Name |
1,1-dimethoxy-3,7-dimethyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h10-12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJOVWRPIHPSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276068, DTXSID30887220 | |
| Record name | 1,1-dimethoxy-3,7-dimethyloctan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane, 1,1-dimethoxy-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30887220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68141-23-1, 137250-78-3 | |
| Record name | 1,1-Dimethoxy-3,7-dimethyloctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68141-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 1,1-dimethoxy-3,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1,1-dimethoxy-3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1,1-dimethoxy-3,7-dimethyloctan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane, 1,1-dimethoxy-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30887220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxy-3,7-dimethyloctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Octane, 1,1-dimethoxy-3,7-dimethyl- can be synthesized from dihydrocitronellal and methanol . The reaction involves the acetalization of dihydrocitronellal with methanol under acidic conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for Octane, 1,1-dimethoxy-3,7-dimethyl- are not widely documented, the general approach involves the use of large-scale reactors for the acetalization process, ensuring optimal reaction conditions such as temperature and pressure to maximize yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octane, 1,1-dimethoxy-3,7-dimethyl- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with different functional groups replacing the methoxy groups
Scientific Research Applications
Octane, 1,1-dimethoxy-3,7-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving the interaction of organic compounds with biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the formulation of perfumes and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism by which Octane, 1,1-dimethoxy-3,7-dimethyl- exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
a) Octane, 1-Ethoxy-3,7-Dimethyl-
- Molecular Formula : C₁₂H₂₆O
- Structure : Differs by replacing one methoxy group with an ethoxy substituent at the 1-position.
- Key Properties : Increased hydrophobicity due to the longer ethoxy chain compared to methoxy groups. The SMILES string (
CCOCCC(C)CCCC(C)C) highlights its branched ether structure . - Applications : Primarily studied for collision dynamics and computational modeling due to its moderate polarity .
b) Octanal, 7-Methoxy-3,7-Dimethyl-
- Molecular Formula : C₁₁H₂₂O₂
- Structure : An aldehyde derivative with a methoxy group at the 7-position and methyl groups at 3 and 6.
- Key Properties: Exhibits pharmacological activities (e.g., antimicrobial) due to its aldehyde functionality, unlike the non-polar ether backbone of the target compound .
c) Isooctane (2,2,4-Trimethylpentane)
- Molecular Formula : C₈H₁₈
- Structure : A highly branched alkane without oxygen substituents.
- Key Properties : High octane number (~100) due to extensive branching, which resists pre-ignition in fuels. In contrast, oxygenated derivatives like 1,1-dimethoxy-3,7-dimethyloctane may exhibit lower octane numbers due to polar functional groups disrupting hydrocarbon packing .
Comparative Properties Table
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